
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide, also known as MPDC, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain perception, appetite, and mood. MPDC has been shown to interact with this system in a unique way, making it a promising candidate for further study.
Mecanismo De Acción
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide is thought to work by inhibiting the breakdown of endocannabinoids, allowing them to accumulate in the body and exert their effects for a longer period of time. This is achieved through the inhibition of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound allows endocannabinoids to accumulate and activate cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), a reduction in pain sensitivity, and an improvement in mood. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for conditions such as multiple sclerosis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted effects on the endocannabinoid system. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or receptors in the body. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with other enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide involves several steps, beginning with the reaction between 4-methoxybiphenyl and propylamine to form N-(4-methoxybiphenyl)-N-propylamine. This intermediate is then reacted with 1,2-pyrrolidinedicarboxylic acid anhydride to yield this compound. The reaction is typically carried out in a solvent such as methanol or ethanol, and the final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been the subject of several scientific studies, with a focus on its potential as a modulator of the endocannabinoid system. One study found that this compound was able to increase levels of anandamide, an endocannabinoid that plays a role in pain perception and mood regulation, in the brains of rats. Another study found that this compound was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain reliever.
Propiedades
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-propylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFTRFHHMRQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)

![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


![[2-({4-[(3-fluorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6117680.png)
